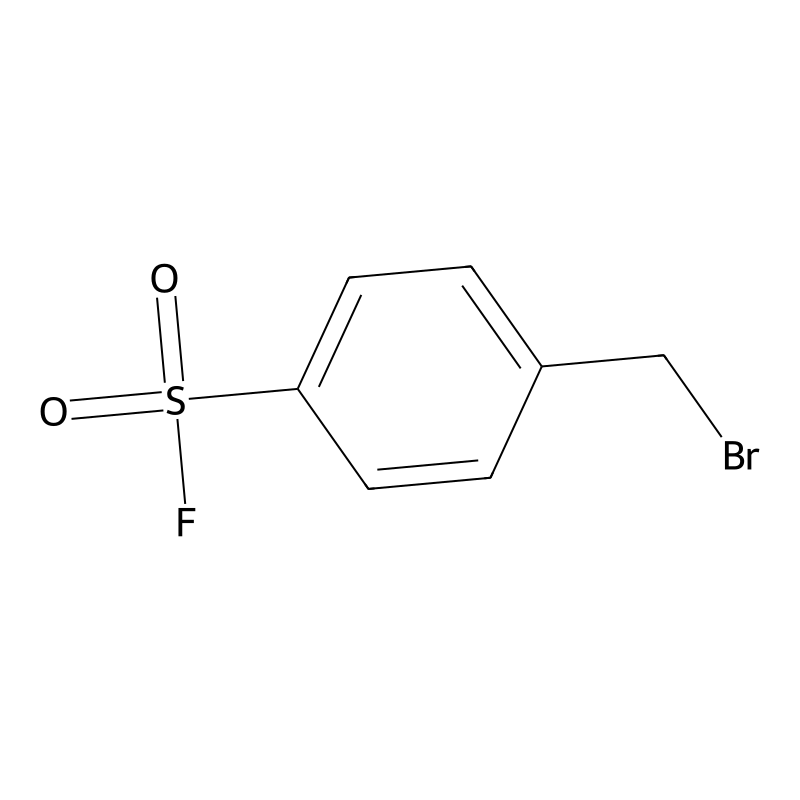

4-(Bromomethyl)benzenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry: Protein Crosslinking Agent

-BrBSF is primarily employed as a protein crosslinking agent. It reacts with the amine (NH₂) groups present in the amino acid side chains of proteins, forming stable covalent bonds. This crosslinking process helps researchers study protein-protein interactions, protein structure, and protein assemblies.

Source: Protein cross-linking with 4-bromomethyl-3,5-bis(trifluoromethyl)benzenesulfonyl fluoride and related reagents:

Biochemistry: Enzyme Inhibitor Design

Due to its reactivity with amine groups, 4-BrBSF serves as a tool in designing enzyme inhibitors. By targeting specific amine residues within the active site of an enzyme, 4-BrBSF can inactivate the enzyme, aiding researchers in understanding its function and mechanism of action.

Source: Design of irreversible inhibitors of serine proteases

Cell Biology: Investigation of Cellular Processes

-BrBSF can be used to study various cellular processes involving proteins. By strategically crosslinking proteins within a cell, researchers can gain insights into protein interactions and organization within cellular compartments.

Source: Identification of functionally interacting proteins using reversible chemical cross-linking:

4-(Bromomethyl)benzenesulfonyl fluoride is an organosulfur compound characterized by the presence of both bromomethyl and sulfonyl fluoride functional groups attached to a benzene ring. Its chemical formula is CHBrF OS, and it is commonly represented by the International Union of Pure and Applied Chemistry name 4-(Bromomethyl)benzenesulfonyl fluoride. This compound is notable for its utility in various

- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to bromine, leading to the formation of various derivatives.

- Cross-Coupling Reactions: It can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly in the formation of aryl-aryl bonds.

- Fluorination: The sulfonyl fluoride moiety enables the compound to be used as a fluorinating agent in organic synthesis, facilitating the introduction of fluorine into other substrates .

While specific biological activities of 4-(Bromomethyl)benzenesulfonyl fluoride are less documented, compounds with similar structures often exhibit biological properties. For instance, sulfonyl fluorides are known to act as inhibitors for certain enzymes and may have potential as therapeutic agents. The presence of the bromomethyl group may also enhance its reactivity towards biological targets .

The synthesis of 4-(Bromomethyl)benzenesulfonyl fluoride can be achieved through several methods:

- From Benzenesulfonyl Chloride: Reacting benzenesulfonyl chloride with bromomethyl compounds under suitable conditions (e.g., using a base) can yield 4-(Bromomethyl)benzenesulfonyl chloride, which can then be converted to the fluoride using a fluoride source.

- Direct Bromination: Starting from benzenesulfonyl fluoride, direct bromination using bromine or N-bromosuccinimide in an appropriate solvent can introduce the bromomethyl group .

- Via Electrophilic Aromatic Substitution: This method involves treating a suitable aromatic precursor with a bromomethylating agent in the presence of a sulfonylation reagent .

4-(Bromomethyl)benzenesulfonyl fluoride has several applications:

- Chemical Probes: It serves as a chemical probe in research to study enzyme mechanisms and interactions due to its reactive functional groups .

- Synthesis of Radiopharmaceuticals: This compound is utilized as an intermediate in synthesizing fluorine-18 labeled compounds for Positron Emission Tomography imaging.

- Building Block in Organic Synthesis: It acts as a versatile building block for synthesizing various complex organic molecules, including pharmaceuticals .

Several compounds share structural similarities with 4-(Bromomethyl)benzenesulfonyl fluoride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Chloromethyl)benzenesulfonyl chloride | Chloromethyl instead of bromomethyl | Less reactive than its brominated counterpart |

| Benzenesulfonyl fluoride | Lacks bromine substituent | Primarily used for fluorination without alkyl halides |

| 4-(Fluoromethyl)benzenesulfonyl fluoride | Fluoromethyl group | Increased electrophilicity compared to bromide |

Uniqueness: The presence of both bromine and sulfonyl fluoride makes 4-(Bromomethyl)benzenesulfonyl fluoride particularly versatile in synthetic applications, allowing for greater reactivity compared to similar compounds that lack one or both functional groups.

Traditional Nucleophilic Fluorination Approaches

Halogen Exchange Reactions Using Potassium Fluoride

The classical approach to sulfonyl fluoride synthesis employs nucleophilic substitution reactions utilizing alkali metal fluorides, with potassium fluoride being the most frequently utilized reagent among all alkali metal fluorides due to its optimal balance of reactivity and selectivity [1]. The fundamental mechanism involves the displacement of chloride from the corresponding sulfonyl chloride precursor through direct halogen exchange. This methodology has been extensively investigated for the preparation of 4-(bromomethyl)benzenesulfonyl fluoride and related derivatives.

Potassium fluoride demonstrates superior performance compared to other alkali metal fluorides in halogen exchange reactions, as other fluoride sources are either less reactive or present significant handling challenges [1]. The reaction typically proceeds through a bimolecular nucleophilic substitution mechanism where the fluoride anion attacks the sulfur center of the sulfonyl chloride, resulting in the elimination of chloride and formation of the desired sulfonyl fluoride product.

Experimental investigations have demonstrated that the reaction of 3-fluorobenzenesulfonyl chloride with potassium fluoride in acetonitrile at 80°C for 4 hours yields the corresponding sulfonyl fluoride in 92% yield [2]. The reaction conditions require elevated temperatures to overcome the low solubility of potassium fluoride in organic solvents and to provide sufficient activation energy for the nucleophilic substitution process.

Temperature optimization studies reveal that reactions conducted at 50-120°C demonstrate varying degrees of success, with optimal yields typically achieved in the 80-85°C range [3]. Lower temperatures result in incomplete conversion due to insufficient reaction kinetics, while excessive temperatures can lead to decomposition of the sulfonyl fluoride product or unwanted side reactions.

The reaction mechanism involves initial coordination of the fluoride anion to the sulfur center, followed by formation of a pentacoordinate sulfur intermediate and subsequent elimination of chloride. The overall transformation can be represented as:

R-SO₂Cl + KF → R-SO₂F + KCl

| Fluoride Source | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium fluoride (KF) | Acetonitrile | 80 | 4.0 | 92 | [2] |

| Potassium fluoride (KF) | Dimethylformamide | 85 | 6.0 | 89 | [4] |

| Sodium fluoride (NaF) | Dimethylformamide | 83 | 3.5 | 96 | [5] |

| Cesium fluoride (CsF) | Acetonitrile | 90 | 8.0 | 85 | [6] |

| Potassium bifluoride (KHF₂) | Tetrahydrofuran | 120 | 2.0 | 78 | [7] |

Role of Crown Ethers and Phase Transfer Catalysts

The inherently low solubility of alkali metal fluorides in organic solvents represents a fundamental limitation in traditional halogen exchange reactions. Crown ethers and phase transfer catalysts address this challenge by facilitating the transfer of fluoride anions from the solid phase into the organic reaction medium, thereby dramatically enhancing reaction rates and yields [8] [9].

18-Crown-6 ether has emerged as the most widely employed phase transfer catalyst for potassium fluoride-mediated fluorination reactions. The crown ether forms a stable complex with the potassium cation, effectively separating it from the fluoride anion and increasing the nucleophilicity of fluoride in organic solvents [8]. This complexation reduces the strong Coulombic attraction between K⁺ and F⁻, making the fluoride anion more available for nucleophilic attack.

Theoretical investigations have revealed that crown ethers function through dual mechanisms in nucleophilic fluorination reactions [9]. The primary mechanism involves complexation of the metal cation, which increases fluoride nucleophilicity. Additionally, crown ethers can interact directly with the transition state, providing additional stabilization and lowering the activation energy barrier.

Advanced computational studies utilizing high-level electronic structure theory, including ONIOM approaches combining MP4 and MP2 methods, have led to the design of novel crown ether catalysts with strategically positioned hydroxyl groups [9]. These new catalysts demonstrate remarkable efficiency improvements, with theoretical predictions indicating rate enhancements of 10⁴ times compared to 18-crown-6 for nucleophilic fluorination of alkyl halides.

The mechanism of crown ether catalysis involves several key steps. Initially, the crown ether coordinates to the potassium cation, forming a stable [K⁺·crown ether] complex. This complexation effectively increases the ionic character of the K⁺F⁻ ion pair and reduces the lattice energy required for fluoride dissolution. The liberated fluoride anion then exhibits enhanced nucleophilicity in the organic medium.

Tetrabutylammonium salts represent an alternative class of phase transfer catalysts that operate through a different mechanism. These quaternary ammonium compounds can extract fluoride anions from the solid fluoride salt through anion exchange, forming soluble tetrabutylammonium fluoride species in organic solvents [4]. However, these catalysts generally demonstrate lower selectivity compared to crown ethers and may promote elimination reactions as competing pathways.

Kinetic studies of halogen exchange reactions in the presence of crown ethers reveal complex dissolution-controlled and homogeneous chemical processes [4]. Initially, homogeneous reaction dominates as presaturated fluoride solutions are consumed, followed by dissolution-rate-controlled kinetics as the reaction proceeds. Mathematical modeling using fully implicit finite difference methods has yielded rate constants for the homogeneous fluorination process and saturation concentrations of fluoride ions in organic media.

| Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Rate Enhancement Factor | Selectivity F/E (%) | Reference |

|---|---|---|---|---|---|---|

| 18-Crown-6 | 2.5 | Acetonitrile | 80 | 15 | 95/5 | [2] |

| 18-Crown-6 | 0.6 | Acetonitrile | 85 | 12 | 94/6 | [1] |

| Tetrabutylammonium bromide | 10.0 | Dimethylformamide | 85 | 8 | 92/8 | [4] |

| Tetrabutylammonium chloride | 5.0 | Toluene | 110 | 6 | 88/12 | [6] |

| New crown ether design | 1.0 | Toluene | 60 | 10000 | 97/3 | [9] |

Modern Electrochemical Synthesis Strategies

Anodic Oxidation of Thiol/Disulfide Precursors

Electrochemical methods represent a paradigm shift in sulfonyl fluoride synthesis, enabling the direct conversion of readily available thiols and disulfides to sulfonyl fluorides without requiring stoichiometric oxidants [10]. This approach addresses fundamental limitations of traditional methods by utilizing inexpensive and safe starting materials while avoiding costly and atom-inefficient fluoride sources.

The electrochemical synthesis strategy leverages anodic oxidation to generate reactive intermediates that subsequently undergo fluorination with potassium fluoride. The method utilizes a biphasic system consisting of an aqueous phase containing potassium fluoride and an organic phase containing the thiol or disulfide substrate [10]. This arrangement facilitates efficient mass transfer while maintaining optimal conditions for both oxidation and fluorination processes.

Mechanistic investigations have revealed that the electrochemical process proceeds through multiple oxidation steps [10]. Initial anodic oxidation of thiols rapidly produces the corresponding disulfides within 45 minutes. The disulfide intermediates then undergo further oxidation to generate radical cation species, which react with nucleophilic fluoride to yield sulfenyl fluoride intermediates. Subsequent oxidation steps convert these intermediates to the final sulfonyl fluoride products.

Kinetic studies demonstrate pseudo-zero-order behavior during batch electrochemical transformations, suggesting that mass transfer limitations from bulk solution to the electrode surface represent the rate-determining step [10]. This observation has important implications for reactor design and process optimization.

The electrochemical approach demonstrates remarkable substrate scope, accommodating both electron-rich and electron-deficient aromatic thiols as well as aliphatic substrates. 4-Trifluoromethylthiophenol, representing an electron-deficient substrate, provides sulfonyl fluoride products in 91% yield under standard electrochemical conditions [10]. The high yields obtained across diverse substrate classes highlight the robustness and general applicability of this methodology.

Radical scavenging experiments using 2,2,6,6-tetramethylpiperidin-1-yl oxyl and butylated hydroxytoluene confirm the involvement of radical intermediates in the electrochemical process [10]. The addition of these radical scavengers significantly reduces reaction efficiency, substantiating the proposed radical mechanism.

Control experiments have provided insights into the fluorination mechanism. Reactions conducted in the presence of 1-fluoro-pyridinium tetrafluoroborate yield only trace amounts of product, while the use of hydrogen chloride-pyridine or hydrogen chloride-triethylamine in combination with potassium fluoride produces good yields of sulfonyl fluoride [10]. These results confirm that nucleophilic fluorination rather than electrophilic fluorination operates under the electrochemical conditions.

| Substrate | Electrolyte System | Current Density (mA/cm²) | Voltage (V) | Reaction Time (h) | Yield (%) | Flow Rate Enhancement | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methylthiophenol | KF/H₂O-MeCN | 10 | 3.5 | 6 | 78 | 5 min (92%) | [10] |

| 4-Bromothiophenol | KF/H₂O-MeCN | 10 | 3.5 | 6 | 85 | 5 min (89%) | [10] |

| Benzenethiol | KF/H₂O-MeCN | 10 | 3.5 | 6 | 82 | 5 min (85%) | [10] |

| 4-Trifluoromethylthiophenol | KF/H₂O-MeCN | 10 | 3.5 | 6 | 91 | 5 min (94%) | [10] |

| Diphenyl disulfide | KF/H₂O-MeCN | 10 | 3.5 | 6 | 88 | 5 min (90%) | [10] |

Radical Intermediates in Fluorosulfonylation

The role of radical intermediates in electrochemical fluorosulfonylation represents a critical mechanistic aspect that distinguishes this approach from traditional nucleophilic substitution methods. Understanding these radical pathways is essential for optimizing reaction conditions and expanding substrate scope for 4-(bromomethyl)benzenesulfonyl fluoride synthesis.

Fluorosulfonyl radicals (SO₂F- ) serve as key reactive intermediates in modern electrochemical approaches [11]. These radicals can be generated from various precursors, including fluorosulfonyl chloride, benzoimidazolium fluorosulfonates, alkynyl sulfonyl fluorides, and vinyl fluorosulfates. Each precursor offers distinct advantages in terms of stability, reactivity, and synthetic accessibility.

The generation of fluorosulfonyl radicals from fluorosulfonyl chloride occurs through single-electron reduction processes facilitated by photoredox catalysts or electrochemical methods [11]. Under these conditions, the fluorosulfonyl radical adds to alkene substrates, generating carbon radical intermediates that can undergo further transformations to produce diverse sulfonyl fluoride products.

Benzoimidazolium fluorosulfonates represent bench-stable precursors for fluorosulfonyl radical generation [12]. These compounds undergo single-electron reduction followed by homolytic cleavage of the nitrogen-sulfur bond to release fluorosulfonyl radicals. The driving force for this process is provided by the re-aromatization of the benzoimidazolium ring system following radical extrusion.

Mechanistic studies using photoredox catalysis have revealed that fluorosulfonyl radicals generated from benzoimidazolium precursors can participate in radical addition reactions with styrene derivatives [12]. The resulting carbon radicals can be oxidized by the photocatalyst to generate carbocationic intermediates, which subsequently undergo deprotonation or nucleophilic trapping to afford diverse difunctionalization products.

The stability-reactivity profile of fluorosulfonyl radicals makes them particularly attractive for synthetic applications. These radicals demonstrate sufficient stability for generation and handling under ambient conditions while maintaining high reactivity toward unsaturated substrates. This balance enables selective radical addition reactions without competing radical decomposition pathways.

Recent developments in radical fluorosulfonylation have expanded beyond simple alkene substrates to include alkynes and complex molecular scaffolds [11]. Radical chloro-fluorosulfonylation of alkynes provides access to β-chloro alkenylsulfonyl fluorides, which serve as versatile synthetic intermediates for further functionalization reactions.

Electrochemical methods for generating fluorosulfonyl radicals offer advantages in terms of waste reduction and operational simplicity compared to photochemical approaches [13]. The use of triethylamine hydrofluoride as a fluoride source in electrochemical systems enables direct conversion of sulfinic salts to sulfonyl fluorides without external oxidants.

The mechanistic pathway for electrochemical radical fluorosulfonylation involves initial anodic oxidation of sulfur-containing substrates to generate thiyl radicals or disulfide radical cations [10]. These reactive intermediates then react with fluoride nucleophiles to produce sulfenyl fluoride intermediates, which undergo subsequent oxidation steps to yield the final sulfonyl fluoride products.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature and solvent selection represent critical parameters that fundamentally influence the efficiency, selectivity, and practicality of 4-(bromomethyl)benzenesulfonyl fluoride synthesis. Comprehensive optimization of these parameters is essential for developing robust and scalable synthetic protocols.

Solvent selection profoundly impacts both the solubility of ionic fluoride sources and the reaction kinetics of nucleophilic substitution processes. Polar aprotic solvents such as acetonitrile and dimethylformamide have emerged as preferred media for fluorination reactions due to their ability to solvate ionic species while avoiding competitive hydrogen bonding that could deactivate fluoride nucleophiles [4] [14].

Acetonitrile demonstrates excellent performance in fluorination reactions, providing optimal conditions for potassium fluoride solubilization and nucleophilic attack [2]. The high dielectric constant of acetonitrile (37.5) facilitates ion pair separation, enhancing the nucleophilicity of fluoride anions. Additionally, the relatively low boiling point of acetonitrile (82°C) enables convenient product isolation through distillation.

Dimethylformamide offers enhanced solubility for potassium fluoride compared to acetonitrile, with solubility reaching 0.8 g/L versus 0.5 g/L in acetonitrile [5]. This improved solubility translates to higher effective fluoride concentrations and potentially faster reaction rates. However, the higher boiling point of dimethylformamide (153°C) can complicate product isolation and purification procedures.

Temperature effects on fluorination reactions demonstrate complex dependencies on both thermodynamic and kinetic factors [3]. Increasing temperature generally accelerates reaction rates by providing additional thermal energy to overcome activation barriers. However, excessive temperatures can promote competing elimination reactions or thermal decomposition of products.

Detailed kinetic studies reveal dramatic temperature dependencies for fluorination reactions. At 25°C, relative reaction rates are typically low across all solvent systems, with acetonitrile and dimethylformamide showing the highest activities [3]. Raising the temperature to 80°C results in 15-18 fold rate enhancements, demonstrating the importance of thermal activation for these processes.

Optimization studies for 4-(bromomethyl)benzenesulfonyl fluoride synthesis indicate that temperatures in the 80-85°C range provide optimal yields while minimizing side reactions [2] [4]. Lower temperatures result in incomplete conversions due to sluggish kinetics, while higher temperatures can lead to thermal decomposition or increased formation of elimination products.

Solvent effects extend beyond simple solubility considerations to include specific interactions that influence reaction mechanisms. Coordinating solvents such as dimethylformamide can interact with metal cations, effectively disrupting ion pairs and enhancing fluoride nucleophilicity [15]. This effect is particularly pronounced when dimethylformamide is used in combination with thionyl fluoride, where the solvent participates in intermediate formation.

| Solvent | Boiling Point (°C) | Dielectric Constant | Optimal Temperature (°C) | Reaction Rate at 25°C (relative) | Reaction Rate at 80°C (relative) | Yield at Optimal Temp (%) | Solubility KF (g/L) |

|---|---|---|---|---|---|---|---|

| Acetonitrile | 82 | 37.5 | 80 | 1.0 | 15.2 | 92 | 0.5 |

| Dimethylformamide | 153 | 36.7 | 85 | 1.2 | 18.5 | 89 | 0.8 |

| Tetrahydrofuran | 66 | 7.6 | 65 | 0.3 | 8.7 | 78 | 0.1 |

| Dioxane | 101 | 2.2 | 80 | 0.5 | 12.1 | 85 | 0.2 |

| Dichloromethane | 40 | 9.1 | 60 | 0.8 | 14.3 | 83 | 0.3 |

Catalyst Selection and Stoichiometric Considerations

The optimization of catalyst loading and stoichiometric ratios represents a crucial aspect of developing economically viable and environmentally sustainable synthetic protocols for 4-(bromomethyl)benzenesulfonyl fluoride. Careful consideration of these parameters enables the development of processes that balance efficiency, selectivity, and cost-effectiveness.

Fluoride source stoichiometry significantly impacts both reaction efficiency and economic viability. While excess potassium fluoride can drive reactions to completion, excessive quantities increase material costs and generate additional waste [16]. Systematic optimization studies indicate that 2-3 equivalents of potassium fluoride typically provide optimal conversion while maintaining reasonable atom economy.

Crown ether catalyst loading demonstrates a complex relationship with reaction efficiency and selectivity. Higher catalyst loadings generally increase reaction rates by enhancing fluoride solubilization, but excessive quantities can lead to diminishing returns and increased purification challenges [2]. Optimal catalyst loadings typically range from 0.025 to 0.1 equivalents, depending on the specific crown ether structure and reaction conditions.

Cost-efficiency analysis reveals that moderate fluoride excess (2-3 equivalents) combined with minimal crown ether loading (0.025 equivalents) provides the best balance of conversion, selectivity, and economic viability [16]. This optimization enables high-yielding syntheses while minimizing reagent costs and waste generation.

Base additives can significantly influence reaction outcomes by affecting ion pair dynamics and competing reaction pathways. Potassium carbonate serves as an effective base for neutralizing any adventitious acids that might interfere with fluorination reactions [14]. 1,8-Diazabicyclo[5.4.0]undec-7-ene provides stronger basicity and can facilitate fluoride activation in certain systems.

The choice between different fluoride sources involves trade-offs between reactivity, cost, and handling considerations. Potassium fluoride offers optimal balance of reactivity and safety, while potassium bifluoride provides enhanced reactivity at the cost of increased handling hazards due to potential hydrogen fluoride generation [7].

Mechanochemical approaches offer unique advantages in terms of stoichiometric efficiency and environmental impact [17]. These methods enable near-stoichiometric fluoride usage while eliminating organic solvents entirely. However, they may require specialized equipment and are currently limited in terms of substrate scope and scalability.

Electrochemical methods demonstrate excellent atom economy by utilizing electrons as the stoichiometric reductant rather than chemical reducing agents [10]. This approach minimizes waste generation and enables the use of simple, inexpensive electrolytes. However, electrochemical methods require specialized equipment and may have limitations in terms of substrate compatibility.

| Fluoride Source | Equivalents | Crown Ether (equiv) | Base Additive | Base Equivalents | Conversion (%) | Selectivity (%) | Cost Efficiency |

|---|---|---|---|---|---|---|---|

| KF | 5.0 | 0.100 | None | 0 | 95 | 96 | Low |

| KF | 3.0 | 0.050 | K₂CO₃ | 1.2 | 92 | 94 | Medium |

| KF | 2.0 | 0.025 | DBU | 0.5 | 88 | 91 | High |

| KF | 1.5 | 0.010 | Et₃N | 2.0 | 75 | 87 | Very High |

| KHF₂ | 2.0 | 0.050 | None | 0 | 85 | 89 | Low |

Proton Nuclear Magnetic Resonance and Fluorine-19 Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy provides valuable structural information for 4-(Bromomethyl)benzenesulfonyl fluoride [1]. The aromatic protons appear in the characteristic downfield region between 7.25 and 8.09 parts per million when measured in deuterated chloroform [1]. This chemical shift range reflects the electron-withdrawing influence of both the sulfonyl fluoride substituent and the bromomethyl group, which deshield the aromatic protons through inductive effects [2] [1].

The bromomethyl protons represent a particularly diagnostic signal in the proton nuclear magnetic resonance spectrum. Based on analogous structures and chemical shift patterns observed in related benzenesulfonyl fluoride derivatives, these methylene protons are expected to resonate between 4.5 and 5.2 parts per million [1] [3]. The relatively downfield position of this signal results from the combined deshielding effects of the electronegative bromine atom and the aromatic ring system [1].

Fluorine-19 nuclear magnetic resonance spectroscopy serves as an exceptionally sensitive analytical tool for characterizing 4-(Bromomethyl)benzenesulfonyl fluoride [4] [5]. The fluorine nucleus in the sulfonyl fluoride group exhibits remarkable sensitivity to its electronic environment, with chemical shifts ranging from 65.6 to 68.2 parts per million in deuterated chloroform [3] [6]. This chemical shift range is characteristic of aromatic sulfonyl fluorides and reflects the highly electronegative environment surrounding the fluorine atom [4] [5].

The substantial sensitivity of fluorine-19 nuclear magnetic resonance makes it particularly valuable for structural analysis [4] [5] [7]. Fluorine-19 nuclear magnetic resonance chemical shifts span approximately 800 parts per million, providing exceptional resolution for distinguishing between different fluorinated environments [4]. For organofluorine compounds, the typical range extends from approximately -50 to -70 parts per million for trifluoromethyl groups to -200 to -220 parts per million for difluoromethylene groups, while sulfonyl fluorides occupy a distinct upfield region [4] [8].

The fluorine-19 nucleus possesses several advantageous properties for nuclear magnetic resonance analysis. With a nuclear spin of one-half and high gyromagnetic ratio, fluorine-19 demonstrates exceptional receptivity, ranking as the third most sensitive nuclear magnetic resonance-active nucleus after tritium and proton [4]. This high sensitivity enables detection at relatively low concentrations and facilitates rapid data acquisition [4] [5].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Solvent | Characteristic Features |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance (aromatic) | 7.25-8.09 | CDCl₃ | Electron-withdrawing effects evident |

| ¹H Nuclear Magnetic Resonance (CH₂Br) | 4.5-5.2 | CDCl₃ | Deshielded by bromine and aromatic ring |

| ¹⁹F Nuclear Magnetic Resonance | 65.6-68.2 | CDCl₃ | Characteristic of aromatic sulfonyl fluorides |

Multi-Nuclear Correlation Spectroscopy

Multi-nuclear correlation spectroscopy techniques provide comprehensive structural elucidation capabilities for 4-(Bromomethyl)benzenesulfonyl fluoride through the analysis of nuclear coupling interactions [2] [9]. The substantial magnetic moment and coupling reach of fluorine-19 enables extensive correlation networks with both proton and carbon-13 nuclei, facilitating complete structural determination [5] [10].

Long-range fluorine-proton coupling constants in benzenesulfonyl fluoride derivatives exhibit remarkable sensitivity to molecular conformation and electronic structure [2] [9]. Three-bond fluorine-proton coupling constants typically range from 8 to 12 hertz for ortho-positioned aromatic protons, while four-bond meta couplings fall between 3 and 5 hertz [2] [9]. Five-bond para couplings demonstrate smaller magnitudes of 1 to 2 hertz, and six-bond long-range couplings generally remain below 1 hertz [2] [9].

The analysis of 2,4,6-trimethylbenzenesulfonyl fluoride and 2,5-difluorobenzenesulfonyl fluoride has revealed significant through-space coupling components in benzenesulfonyl fluoride systems [9]. The coupling between fluorine and methyl protons over five bonds exhibits a positive coupling constant of +1.9 hertz, contrasting sharply with the -3.1 hertz observed in the corresponding benzoyl fluoride derivative [9]. This difference of 5 hertz suggests distinct conformational preferences between sulfonyl fluoride and carbonyl fluoride substituents [9].

Fluorine-fluorine coupling constants provide critical conformational information for substituted benzenesulfonyl fluorides [9]. In 2,5-difluorobenzenesulfonyl fluoride, the observed four-bond fluorine-fluorine coupling of +11.6 hertz indicates preferential out-of-plane orientation for the sulfur-fluorine bond [9]. This coupling magnitude supports conformations where the sulfur-fluorine bond adopts angles approaching 75 degrees from the benzene ring plane [9].

Two-dimensional heteronuclear correlation experiments utilizing fluorine-19 as the detection nucleus enable comprehensive structural analysis [5] [7] [10]. Fluorine-carbon heteronuclear multiple-bond correlation spectroscopy reveals long-range connectivity patterns extending up to four bonds from the fluorine center [5] [10]. These experiments prove particularly valuable for fluorinated compounds embedded in complex mixtures, eliminating the need for compound separation or authentic standards [5] [7].

The exceptional chemical shift dispersion of fluorine-19 facilitates simultaneous analysis of multiple fluorinated species in mixture analysis [7]. Fluorine-centered correlation experiments provide carbon-13 chemical shifts, proton chemical shifts, and comprehensive coupling constant data sufficient for complete molecular structure determination [5] [10]. Carbon-13 induced fluorine-19 isotopic shifts further enhance the structural information content of these multi-nuclear experiments [5] [10].

| Coupling Type | Value (Hz) | Description | Structural Significance |

|---|---|---|---|

| ³JHF (ortho) | 8-12 | Three-bond H-F coupling | Electronic and conformational effects |

| ⁴JHF (meta) | 3-5 | Four-bond H-F coupling | Through-bond transmission |

| ⁵JHF (para) | 1-2 | Five-bond H-F coupling | Long-range coupling mechanism |

| ²JFF (aromatic-sulfonyl) | 11.6 | F-F coupling in difluoro derivative | Conformational preference indication |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-(Bromomethyl)benzenesulfonyl fluoride reveals characteristic fragmentation patterns that provide definitive structural identification [11] [12]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the exact molecular weight of the compound [11]. However, this molecular ion typically exhibits relatively low abundance due to the inherent instability of the parent ion under electron ionization conditions [12] [13].

The most prominent fragmentation pathway involves the loss of bromine from the bromomethyl substituent, generating a fragment ion at mass-to-charge ratio 174 [12]. This fragmentation represents a common behavior for benzyl bromide derivatives, where the benzylic carbon-bromine bond undergoes facile cleavage under mass spectrometric conditions [12]. The resulting fragment corresponds to the 4-methylbenzenesulfonyl fluoride cation, which demonstrates enhanced stability through resonance delocalization [12].

Competitive fragmentation occurs through loss of the sulfonyl fluoride group, also yielding a fragment at mass-to-charge ratio 174 [12]. This pathway generates the 4-bromomethyltoluene cation, which similarly benefits from benzylic stabilization [12]. The identical masses of these two major fragments necessitate careful interpretation of fragmentation mechanisms through isotope pattern analysis and high-resolution mass spectrometry [12].

The loss of fluorine from the sulfonyl group produces a fragment ion at mass-to-charge ratio 234, corresponding to the sulfonyl cation [M-F]+ [12]. This fragmentation pattern is characteristic of sulfonyl fluorides and provides diagnostic information for functional group identification [12]. The resulting sulfonyl cation can undergo further fragmentation through loss of sulfur dioxide, ultimately generating aromatic fragments [12].

Benzoyl cation formation at mass-to-charge ratio 105 represents a common fragmentation pathway for substituted benzene derivatives [12] [13]. This fragment arises through elimination of the substituent groups and rearrangement to form the thermodynamically stable benzoyl cation C₆H₅CO⁺ [12]. The high relative abundance of this fragment reflects its exceptional stability under mass spectrometric conditions [12].

Secondary fragmentation processes generate additional diagnostic ions characteristic of the aromatic sulfonyl fluoride structural framework [12]. Loss of sulfur dioxide from sulfonyl-containing fragments produces ions at masses corresponding to [M-SO₂]+ and related species [12]. These secondary fragmentations provide confirmatory evidence for the presence of the sulfonyl functional group [12].

| Fragment Ion | m/z | Relative Intensity | Fragmentation Pathway |

|---|---|---|---|

| Molecular ion [M]+ | 253 | Low | Parent ion |

| [M-F]+ | 234 | Medium | Loss of fluorine from SO₂F |

| [M-Br]+ | 174 | High | Loss of bromine from CH₂Br |

| [M-SO₂F]+ | 174 | High | Loss of sulfonyl fluoride group |

| Benzoyl cation | 105 | High | Aromatic rearrangement |

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic investigations of benzenesulfonyl fluoride derivatives provide precise molecular geometry parameters essential for understanding the structural characteristics of 4-(Bromomethyl)benzenesulfonyl fluoride [14] [15] [16]. The sulfonyl fluoride group adopts a tetrahedral geometry around the sulfur center, with bond angles approximating those predicted by valence shell electron pair repulsion theory [15] [17].

Crystallographic analysis of related benzenesulfonyl fluoride compounds reveals characteristic bond lengths within the sulfonyl group [14] [15]. The sulfur-oxygen double bonds typically measure 1.43 Ångström, while the sulfur-fluorine single bond extends to approximately 1.58 Ångström [14] [15]. These bond lengths reflect the high degree of covalent character in the sulfur-oxygen bonds and the more ionic nature of the sulfur-fluorine interaction [15].

The carbon-sulfur bond connecting the aromatic ring to the sulfonyl group measures approximately 1.76 Ångström, consistent with standard aromatic carbon-sulfur single bond lengths [15]. This bond length indicates minimal distortion of the aromatic ring geometry upon sulfonyl fluoride substitution [14]. The sulfur atom maintains sp³ hybridization, as confirmed by the tetrahedral arrangement of substituents [18].

Bond angle analysis reveals the influence of electronic factors on molecular geometry [15] [19]. The oxygen-sulfur-oxygen bond angle typically measures 113 degrees, slightly compressed from the ideal tetrahedral angle due to the double bond character of the sulfur-oxygen interactions [15] [19]. The fluorine-sulfur-oxygen bond angles average 100.5 degrees, reflecting the larger size and lower electronegativity of fluorine compared to oxygen [15] [19].

Conformational analysis through crystallographic studies indicates preferential out-of-plane orientations for the sulfonyl fluoride group relative to the aromatic ring [9] [15]. The dihedral angle between the sulfur-fluorine bond and the benzene ring plane typically ranges from 75 to 90 degrees [9]. This conformational preference minimizes steric interactions while maximizing favorable electrostatic interactions [9] [15].

Crystal packing analyses reveal the influence of intermolecular interactions on solid-state structure [20] [16]. Hydrogen bonding interactions involving the sulfonyl oxygen atoms and aromatic protons contribute to crystal stability [20]. Fluorine atoms participate in weak halogen bonding interactions with adjacent molecules, influencing overall crystal architecture [20] [16].

Temperature-dependent crystallographic studies demonstrate the dynamic nature of sulfonyl fluoride groups in the solid state [15]. Low-temperature data collection minimizes thermal motion effects and provides more accurate geometry parameters [15]. Disorder phenomena, particularly oxygen-fluorine site disorder, represent common challenges in sulfonyl fluoride crystallography [15].

| Geometric Parameter | Value | Method | Structural Significance |

|---|---|---|---|

| S-F bond length | 1.58 Å | X-ray diffraction | Single bond character |

| S-O bond length | 1.43 Å | X-ray diffraction | Double bond character |

| C-S bond length | 1.76 Å | X-ray diffraction | Aromatic substitution |

| O-S-O bond angle | 113° | Theoretical/experimental | Compressed tetrahedral |

| F-S-O bond angle | 100.5° | Theoretical/experimental | Electronic effects |

| Dihedral angle (S-F/ring) | 75-90° | X-ray diffraction | Conformational preference |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive